2(1H)-Pyrimidinone-4,5-d2, 6-amino-(9CI); Cytosine-d2; Cytosine-5,6-D2; 4-Aminopyrimidin-2(1H)-one-5,6-d2
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Overview
Description
2(1H)-Pyrimidinone-4,5-d2, 6-amino-(9CI); Cytosine-d2; Cytosine-5,6-D2; 4-Aminopyrimidin-2(1H)-one-5,6-d2: is a deuterated form of cytosine, a pyrimidine derivative with a molecular formula of C4H5N3O. This compound is a stable isotope-labeled analog of cytosine, which is one of the four main bases found in DNA and RNA. The deuterium atoms replace the hydrogen atoms at the 5 and 6 positions of the pyrimidine ring, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone-4,5-d2, 6-amino-(9CI) typically involves the incorporation of deuterium into the cytosine molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under acidic or basic conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of cytosine can also lead to the incorporation of deuterium at specific positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors in a controlled environment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cytosine can undergo oxidation reactions to form uracil.
Reduction: Reduction of cytosine can lead to the formation of dihydrocytosine.
Substitution: Cytosine can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Uracil
Reduction: Dihydrocytosine
Substitution: Alkylated or acylated cytosine derivatives
Scientific Research Applications
Chemistry:
Isotope Labeling: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
NMR Spectroscopy: Deuterium-labeled compounds are used in nuclear magnetic resonance (NMR) spectroscopy to simplify spectra and study molecular structures.
Biology:
DNA and RNA Studies: Used in the study of nucleic acid structures and functions, including replication, transcription, and translation processes.
Enzyme Mechanisms: Helps in understanding the mechanisms of enzymes that interact with nucleic acids.
Medicine:
Drug Development: Used in the development of antiviral and anticancer drugs by studying the interactions of cytosine analogs with biological targets.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of nucleic acids.
Industry:
Pharmaceuticals: Used in the production of deuterated drugs which may have improved pharmacokinetic properties.
Biotechnology: Utilized in the development of diagnostic reagents and biosensors.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone-4,5-d2, 6-amino-(9CI) involves its incorporation into nucleic acids. The deuterium atoms do not significantly alter the chemical properties of cytosine, allowing it to participate in base pairing with guanine in DNA and RNA. This compound can be used to study the molecular targets and pathways involved in nucleic acid metabolism and function.
Comparison with Similar Compounds
Cytosine: The non-deuterated form of the compound.
Uracil: Another pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Comparison:
Cytosine vs. 2(1H)-Pyrimidinone-4,5-d2, 6-amino-(9CI): The deuterated form is used for isotope labeling and tracing studies, while the non-deuterated form is naturally occurring in nucleic acids.
Cytosine vs. Uracil: Cytosine contains an amino group at the 4-position, while uracil has a carbonyl group. Uracil is found in RNA, whereas cytosine is found in both DNA and RNA.
Cytosine vs. Thymine: Thymine has a methyl group at the 5-position, whereas cytosine has an amino group. Thymine is found in DNA, while cytosine is found in both DNA and RNA.
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone-4,5-d2, 6-amino-(9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
5,6-dideuterio-4-imino-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |
InChI Key |
OPTASPLRGRRNAP-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(NC(=O)NC1=N)[2H] |
Canonical SMILES |
C1=CNC(=O)NC1=N |
Origin of Product |
United States |
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